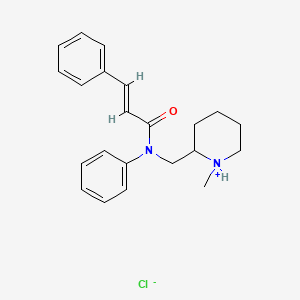
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- is a complex organic compound that belongs to the class of benzazepines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzazepine ring through cyclization of appropriate precursors.
Halogenation: Introduction of the chlorine atom at the 8th position using halogenating agents.
Radiolabeling: Incorporation of the methyl-11C group through radiolabeling techniques.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogen substitution reactions to modify the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Used in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of 1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of specific enzymes.
Pathways: Modulation of signaling pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-3-Benzazepin-7-ol: A non-chlorinated analog.
8-Chloro-1H-3-Benzazepin-7-ol: Lacks the tetrahydro and phenyl groups.
3-(Methyl-11C)-1H-3-Benzazepin-7-ol: Similar structure but without the chlorine atom.
Uniqueness
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- is unique due to its specific combination of functional groups and radiolabeling, which may impart distinct pharmacological properties.
Propriétés
Numéro CAS |
106647-42-1 |
|---|---|
Formule moléculaire |
C17H18ClNO |
Poids moléculaire |
286.78 g/mol |
Nom IUPAC |
(5R)-8-chloro-3-(111C)methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H18ClNO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m1/s1/i1-1 |
Clé InChI |
GOTMKOSCLKVOGG-RHHLBCDKSA-N |
SMILES isomérique |
[11CH3]N1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


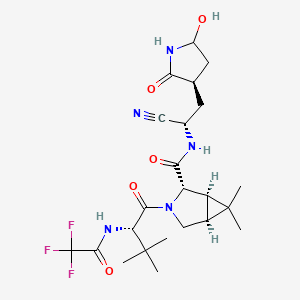
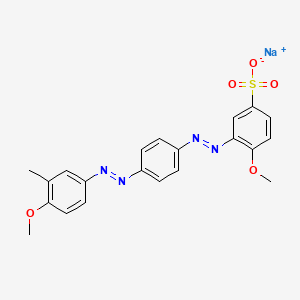
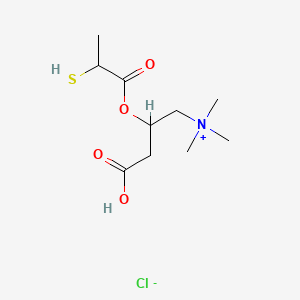
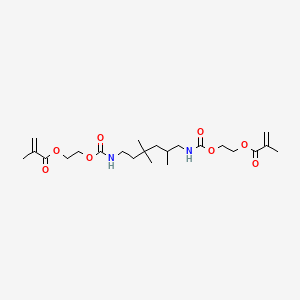


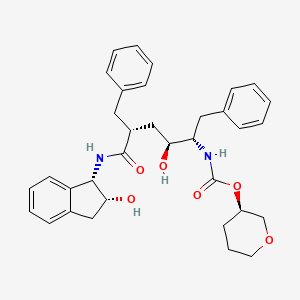


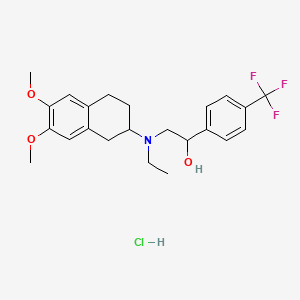
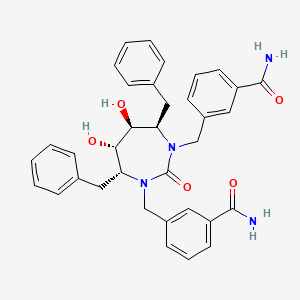

![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
